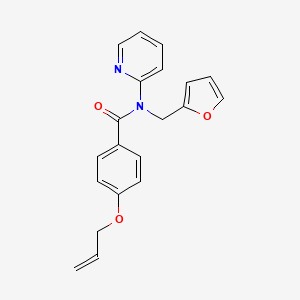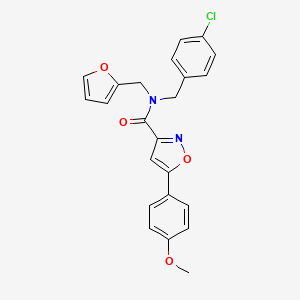![molecular formula C20H19ClN2O2 B11365208 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B11365208.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other benzoxazole derivatives, which have various pharmacological activities
Biology: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties
Medicine: The compound is explored for its potential use in developing new drugs for treating infectious diseases, cancer, and inflammatory conditions
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and microbial growth. The exact mechanism of action depends on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE can be
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-7-5-14(6-8-16)13-19(24)23-11-9-15(10-12-23)20-22-17-3-1-2-4-18(17)25-20/h1-8,15H,9-13H2 |
InChI Key |
BCFHSLIXOSFOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11365126.png)
![2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11365127.png)

![4-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11365144.png)


![2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11365167.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-ethoxypropanamide](/img/structure/B11365171.png)
![4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11365176.png)

![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11365183.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11365190.png)
![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11365200.png)
![4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11365216.png)
